4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is an aromatic compound characterized by a benzene ring with four fluorine atoms, a hydroxyl group, and a chloromethyl group. This unique combination of functional groups imparts distinct chemical properties, making it valuable in various scientific applications. The molecular formula for this compound is , and its molecular weight is approximately 214.54 g/mol .
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol is classified as a halogenated phenol derivative. It is synthesized primarily from 2,3,5,6-tetrafluorophenol through chloromethylation processes. This compound falls under the broader category of organofluorine compounds, which are known for their stability and unique reactivity due to the presence of fluorine atoms .
The synthesis of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol typically involves the chloromethylation of 2,3,5,6-tetrafluorophenol. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. This method allows for the introduction of the chloromethyl group effectively.
The molecular structure of 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol can be represented by its canonical SMILES notation: C(C1=C(C(=C(C(=C1F)F)O)F)F)Cl
. The structure features:
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol can participate in various chemical reactions due to its functional groups:
These reactions are significant in organic synthesis and can lead to the formation of more complex molecules or modifications of existing compounds.
The mechanism of action for 4-(Chloromethyl)-2,3,5,6-tetrafluorophenol involves:
This dual reactivity makes it a potential candidate for applications in drug development and biochemical research .
These properties indicate that while the compound is relatively stable, caution should be exercised during handling due to its potential reactivity.
4-(Chloromethyl)-2,3,5,6-tetrafluorophenol has several scientific uses:
This compound's unique structure and reactivity make it an important tool in various fields of research and industrial applications.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8